1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)-
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Overview
Description
1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- is an organic compound belonging to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and a trimethylcyclopentyl group. It is a derivative of catechol and has unique structural features that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- can be achieved through various synthetic routes. One common method involves the alkylation of catechol with 1,2,2-trimethylcyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the induction of apoptosis and inhibition of angiogenesis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Benzenediol): A simpler structure with only two hydroxyl groups on the benzene ring.
3-Methylcatechol (3-Methyl-1,2-benzenediol): Similar structure with a methyl group at the 3-position.
4-Methylcatechol (4-Methyl-1,2-benzenediol): Similar structure with a methyl group at the 4-position.
Uniqueness
1,2-Benzenediol, 5-methyl-3-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of the bulky trimethylcyclopentyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
175355-97-2 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-methyl-3-(1,2,2-trimethylcyclopentyl)benzene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3 |
InChI Key |
GPNWEPCCGRBHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |
Origin of Product |
United States |
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